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Compound Name: Tyr-Uroguanylin (mouse, rat)

Cat. No.: B6299568

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two endogenous ligands of
guanylate cyclase C (GC-C), Tyr-Uroguanylin and guanylin, in the context of the mouse
intestine. The information is supported by experimental data to assist researchers and
professionals in drug development. It is important to note that while the term "Tyr-Uroguanylin®
was specified, the available scientific literature predominantly refers to this peptide as
uroguanylin. This guide will proceed using the standard nomenclature, "uroguanylin.”

Executive Summary

Uroguanylin and guanylin are peptide hormones that play a crucial role in regulating intestinal
fluid and electrolyte homeostasis through the activation of the GC-C receptor. This activation
leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn
modulates ion transport. Experimental evidence indicates that the relative potency of these two
peptides is highly dependent on the pH of the intestinal lumen. Uroguanylin exhibits greater
potency in the acidic environment of the proximal small intestine, while guanylin is more potent
in the more alkaline environment of the distal intestine.

Data Presentation: Quantitative Comparison

Direct quantitative comparisons of the potency of uroguanylin and guanylin in mouse intestinal
tissue are limited in the publicly available literature. However, studies on the human colon
carcinoma cell line, T84, which expresses the same GC-C receptor, provide valuable insights
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into their relative activities. It is important to note that higher concentrations of GC-C ligands

are generally required to elicit responses in the mouse gut compared to human GC-C.

Table 1: pH-Dependent Potency of Uroguanylin and Guanylin in Stimulating cGMP

Accumulation in T84 Cells

Observations in

Peptide Optimal pH Relative Potency .
Mouse Intestine
The stimulatory action
of uroguanylin on
~100-fold more potent  short-circuit current is
Uroguanylin Acidic (pH 5.0) than guanylin at pH enhanced in the acidic
5.0.[1] lumen of the mouse
proximal duodenum
(pH 5.0-5.5).[2]
In guanylin-deficient
More potent than mice, the proximal
Guanylin Alkaline (pH 8.0) uroguanylin at pH 8.0.  colon shows altered

[1]

responsiveness to

secretagogues.[3]

Table 2: In Vivo Effects on Intestinal Fluid Secretion in Suckling Mice

. Route of Fluid Secretion Potency
Peptide . . . . .
Administration Stimulation Comparison
) More potent than
Uroguanylin Oral Yes ]
guanylin.[4]
Less potent than
Guanylin Oral No uroguanylin and STa.
[4]
STa (Heat-stable Most potent of the
) Oral Yes
enterotoxin) three.[4]
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Signaling Pathway

Uroguanylin and guanylin both bind to the extracellular domain of the GC-C receptor located on
the apical membrane of intestinal epithelial cells. This binding induces a conformational change
in the receptor, activating its intracellular guanylate cyclase domain. This domain catalyzes the
conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then
activate cGMP-dependent protein kinase Il (PKGII), which phosphorylates and activates the
cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and inhibits the
Na+/H+ exchanger 3 (NHE3). The net result is an increase in chloride and bicarbonate
secretion into the intestinal lumen and an inhibition of sodium absorption, leading to fluid
secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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